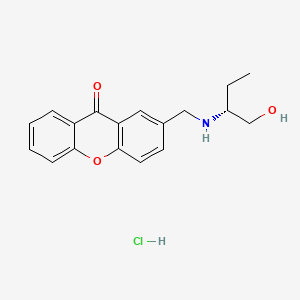

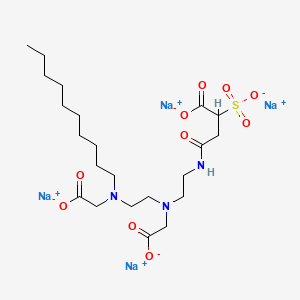

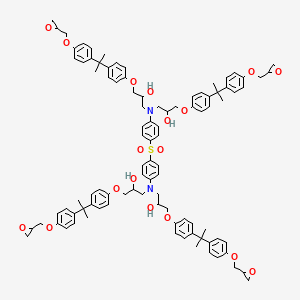

1,2,4-Triazin-3(2H)-acetamide, 5,6-bis(4-(dimethylamino)phenyl)-3-oxo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ST 812 is a high-performance ultrafast recovery diode designed by STMicroelectronics. This diode is known for its low leakage current, high reverse voltage capability, and high junction temperature. It is widely used in industrial power supplies, motor control, and other mission-critical systems that require rectification and freewheeling .

Métodos De Preparación

The preparation of ST 812 involves several steps, including the synthesis of the semiconductor material, doping to create p-n junctions, and packaging. The semiconductor material, typically silicon, is purified and then doped with specific impurities to create the desired electrical properties. The doped silicon is then processed to form the diode structure, which is encapsulated in a package that provides electrical insulation and mechanical protection .

Análisis De Reacciones Químicas

ST 812, being a semiconductor diode, does not undergo traditional chemical reactions like oxidation, reduction, or substitution. Instead, its functionality is based on the movement of charge carriers (electrons and holes) within the semiconductor material. The key reactions involve the recombination of electrons and holes at the p-n junction, which allows the diode to conduct current in one direction while blocking it in the opposite direction .

Aplicaciones Científicas De Investigación

ST 812 is used in various scientific research applications, particularly in the fields of electronics and electrical engineering. It is employed in the development of high-efficiency power supplies, motor drives, and other electronic systems that require reliable and efficient rectification. Additionally, its low leakage current and high-temperature stability make it suitable for use in harsh environments and high-reliability applications .

Mecanismo De Acción

The mechanism of action of ST 812 involves the movement of charge carriers across the p-n junction. When a forward voltage is applied, electrons from the n-type region and holes from the p-type region move towards the junction, recombine, and allow current to flow. In reverse bias, the diode blocks current flow by widening the depletion region at the junction, preventing the movement of charge carriers .

Comparación Con Compuestos Similares

ST 812 can be compared with other ultrafast recovery diodes, such as the STTH8R06 and STTH8S06. While all these diodes are designed for high-speed switching and low leakage current, ST 812 stands out due to its higher reverse voltage capability and higher junction temperature. This makes it more suitable for applications that require higher voltage handling and operation in high-temperature environments .

Similar Compounds::- STTH8R06

- STTH8S06

Propiedades

Número CAS |

84423-91-6 |

|---|---|

Fórmula molecular |

C21H24N6O2 |

Peso molecular |

392.5 g/mol |

Nombre IUPAC |

2-[5,6-bis[4-(dimethylamino)phenyl]-3-oxo-1,2,4-triazin-2-yl]acetamide |

InChI |

InChI=1S/C21H24N6O2/c1-25(2)16-9-5-14(6-10-16)19-20(15-7-11-17(12-8-15)26(3)4)24-27(13-18(22)28)21(29)23-19/h5-12H,13H2,1-4H3,(H2,22,28) |

Clave InChI |

YUMPMAXMLOBNSV-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)N(C)C)CC(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,3aR,6S,6aS)-3-[4-(4-methoxyphenyl)butylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784274.png)

![2-propan-2-yl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784284.png)